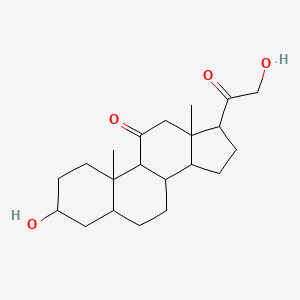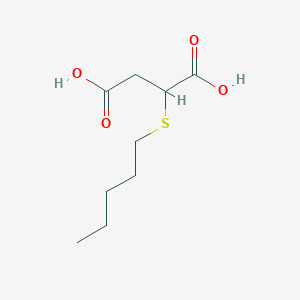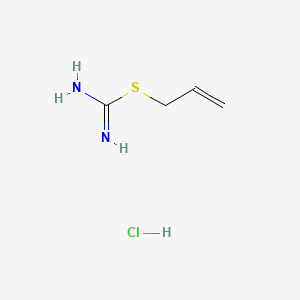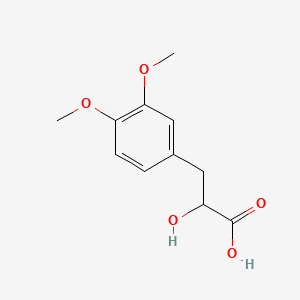![molecular formula C19H21N3O4 B12000024 Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12000024.png)
Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate group, a pyridinylmethyl group, and an oxoacetylamino group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzoate Intermediate: The initial step involves the esterification of 4-aminobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Pyridinylmethyl Group: The next step involves the reaction of the benzoate intermediate with 3-pyridinylmethylamine under basic conditions to form the corresponding amide.
Oxidation and Acetylation: The final step involves the oxidation of the amide to introduce the oxo group, followed by acetylation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Similar structure but with a methylphenoxy group instead of a pyridinylmethyl group.
Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate: Similar structure but with a thiazolidinylidene group.
Uniqueness
Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate is unique due to the presence of the pyridinylmethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H21N3O4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
butyl 4-[[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-2-3-11-26-19(25)15-6-8-16(9-7-15)22-18(24)17(23)21-13-14-5-4-10-20-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GKATWMIFDRIQGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)





![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

